molecular formula C14H20Cl2N4 B1406769 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride CAS No. 1992996-26-5

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride

Cat. No.: B1406769
CAS No.: 1992996-26-5
M. Wt: 315.2 g/mol
InChI Key: ONKUBTQKFIQQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride ( 1992996-26-5) is a chemical compound with the molecular formula C14H20Cl2N4 and a molecular weight of 315.24 . This dihydrochloride salt features a hybrid structure combining imidazole, piperidine, and pyridine pharmacophores, a design that is of significant interest in modern medicinal chemistry for developing novel therapeutic agents. The core scaffold of this compound is highly relevant in antibacterial research, particularly in the development of molecular hybrids to combat multi-drug resistant bacteria . Imidazole-pyridine hybrids are being explored as a strategic approach to overcome antibiotic resistance in serious infections caused by ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . Furthermore, the 2-(piperidin-4-yl)-1H-imidazole moiety is a recognized scaffold in anti-inflammatory research. Derivatives based on this core structure have demonstrated potent activity by inhibiting key inflammatory mediators, showing promise as potential anti-inflammatory agents . The compound is provided as a high-purity material intended for research applications exclusively. It is supplied with the identifier MFCD27996008 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c1-5-15-6-2-12(1)11-18-10-9-17-14(18)13-3-7-16-8-4-13;;/h1-2,5-6,9-10,13,16H,3-4,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUBTQKFIQQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazole Ring

The initial step involves synthesizing the imidazole core, which is central to the molecule's biological activity. The typical method employs a condensation reaction where glyoxal reacts with ammonia or ammonium salts, followed by cyclization with formaldehyde under controlled conditions.

Reaction Conditions:

  • Reagents: Glyoxal, ammonia, formaldehyde
  • Solvent: Aqueous or ethanol-based medium
  • Temperature: Mild heating (~50–80°C)
  • Catalyst: None or trace acid/base as needed

Outcome: Formation of a substituted imidazole ring, which can be further functionalized at specific positions to introduce the desired substituents.

Attachment of the Piperidine Moiety

The piperidine ring is introduced via nucleophilic substitution, often through a Mitsunobu reaction or SN2 pathway, where a suitable leaving group on the imidazole intermediate reacts with a piperidine derivative.

Reaction Conditions:

  • Reagents: Boc-protected piperidinemethanol or piperidine derivatives
  • Catalysts: Triphenylphosphine and diethyl azodicarboxylate (for Mitsunobu)
  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Temperature: Room temperature to 50°C

Purification: Recrystallization or chromatography to isolate the piperidine-substituted imidazole intermediate.

Synthesis of the Pyridine Linker

The pyridine ring is attached via nucleophilic aromatic substitution or Suzuki coupling, depending on the specific derivatives used.

Reaction Conditions:

  • For nucleophilic substitution: Use of pyridine derivatives with leaving groups (e.g., halides)
  • For Suzuki coupling: Palladium catalyst, boronic acids, and base (e.g., potassium carbonate)
  • Solvent: Dioxane, ethanol, or toluene
  • Temperature: Elevated (80–110°C)

Outcome: Covalent linkage of the pyridine to the imidazole-piperidine core, forming the backbone of the target molecule.

Final Assembly and Salt Formation

The final step involves linking the imidazole-piperidine intermediate with the pyridine derivative, followed by purification and conversion into the dihydrochloride salt.

Reaction Conditions:

  • Linkage: Typically via a methyl or methylene bridge, often using formaldehyde or related reagents
  • Purification: Recrystallization or preparative chromatography
  • Salt formation: Treatment with hydrochloric acid in aqueous medium to yield the dihydrochloride salt

Notes:

  • The dihydrochloride salt enhances compound stability and solubility.
  • Purification steps are critical to remove residual catalysts and by-products, ensuring high purity suitable for biological testing.

Data Table: Summary of Key Reaction Conditions

Step Reaction Reagents Solvent Temperature Purification Method
1 Imidazole ring synthesis Glyoxal, NH3, formaldehyde Aqueous/ethanol 50–80°C Recrystallization
2 Piperidine attachment Boc-piperidinemethanol THF/DCM Room temp–50°C Chromatography
3 Pyridine linkage Boronic acid, Pd catalyst Dioxane/ethanol 80–110°C Chromatography
4 Final assembly Formaldehyde, HCl Aqueous Room temp Recrystallization, salt formation

Research Findings and Notes

  • Reaction Optimization: Recent studies emphasize the importance of controlling temperature and solvent polarity to maximize yield and purity, especially during Suzuki coupling and nucleophilic substitution steps.
  • Purification: Recrystallization from ethanol or chromatography on silica gel are standard to achieve high purity, critical for subsequent biological assays.
  • Scale-up Considerations: Industrial synthesis involves continuous flow reactors, optimized catalysts, and solvent recycling to enhance efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Differences
4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride C₁₄H₁₈Cl₂N₄ 315.24 1992996-26-5 95% Pyridine-imidazole-piperidine backbone
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride C₉H₁₆ClN₃S 233.76 1177344-02-3 N/A Sulfanyl linker instead of methylpyridine
2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride C₁₄H₁₉Cl₃N₄ 351.70 1987680-73-8 95% Trihydrochloride salt; piperidin-3-yl isomer
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride C₁₇H₂₄ClN₃O 321.85 N/A N/A Benzoimidazole core; ethoxyethyl substituent
SB203580 (p38 MAP kinase inhibitor) C₂₁H₁₅FN₄O₂S 406.43 152121-47-6 N/A Fluorophenyl and methylsulfonyl groups

Key Observations :

  • Salt Forms : The trihydrochloride analog (CAS: 1987680-73-8) has higher solubility in aqueous media compared to the dihydrochloride form due to additional chloride ions .
  • Linker Variations : Replacing the methylpyridine group with a sulfanyl moiety (CAS: 1177344-02-3) reduces molecular weight and may alter lipophilicity and receptor binding .

Biological Activity

The compound 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties, supported by data from various studies.

Antibacterial Activity

Several studies have assessed the antibacterial properties of compounds with similar structures. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosaModerate activity

These findings indicate that the compound may disrupt bacterial cell wall synthesis or function through interaction with specific bacterial enzymes or receptors .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans and other pathogenic fungi. The MIC values for antifungal activity range from:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results suggest that the compound could be a candidate for developing antifungal agents, especially in cases where conventional treatments are ineffective .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the imidazole and piperidine moieties may play crucial roles in binding to biological targets such as enzymes or receptors involved in microbial growth and survival.

Case Studies

Recent research highlighted in various studies has demonstrated the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated a series of piperidine derivatives against resistant strains of Staphylococcus aureus, showing that modifications to the piperidine structure significantly enhanced antibacterial activity.
  • Clinical Trials : Preliminary trials indicated that compounds with similar scaffolds have shown promise in treating infections caused by multidrug-resistant organisms, suggesting a potential therapeutic application for this compound.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use in a well-ventilated area or under a fume hood to avoid inhalation exposure. If inhaled, move to fresh air immediately and seek medical attention if symptoms persist .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, remove contaminated clothing and rinse skin with water for 15 minutes .
  • First Aid : For eye exposure, rinse with water for several minutes and remove contact lenses if feasible. If ingested, rinse mouth and contact a poison control center .
  • Storage : Store at room temperature in a tightly sealed container, away from heat and incompatible substances (e.g., strong oxidizers) .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer :

  • Analytical Techniques :
MethodPurposeKey ParametersReference
HPLC Purity assessmentReverse-phase C18 column, UV detection at 254 nm, acetonitrile/water mobile phase
NMR Structural confirmation¹H/¹³C NMR in DMSO-d6; compare peaks to known analogs (e.g., piperidine derivatives)
Mass Spectrometry Molecular weight verificationESI+ mode; expected [M+H]⁺ at m/z 292.2 (free base)
  • Purity Threshold : Aim for ≥95% purity for biological assays, validated by chromatographic methods .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Variable Standardization : Control environmental factors (pH, temperature) during assays, as stability and receptor binding may vary under different conditions .
  • Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify biphasic effects or off-target interactions .
  • Orthogonal Assays : Validate findings using multiple techniques (e.g., radioligand binding vs. functional cAMP assays for GPCR studies) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity relationships (SAR) .

Q. How can synthetic routes for this compound be optimized to improve yield and reduce by-products?

  • Methodological Answer :

  • Stepwise Optimization :

Intermediate Purification : Isolate and characterize key intermediates (e.g., 2-piperidin-4-yl-1H-imidazole) via column chromatography .

Coupling Reaction : Use a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for imidazole-pyridine linkage, optimizing catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) .

Salt Formation : Precipitate the dihydrochloride salt in cold ethanol to enhance crystallinity and purity .

  • By-Product Mitigation : Monitor reactions via TLC or LC-MS to identify side products (e.g., N-oxide formation) and adjust reaction time/temperature .

Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Software Recommendations :
ToolApplicationReference
SwissADME Bioavailability, LogP, and P-glycoprotein substrate prediction
AutoDock Vina Docking studies with target receptors (e.g., histamine H₃ or serotonin receptors)
Molinspiration Drug-likeness scoring (e.g., Lipinski’s Rule of Five compliance)
  • Key Parameters : Prioritize compounds with LogP < 3, topological polar surface area (TPSA) < 60 Ų, and high gastrointestinal absorption .

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor binding affinity data between in vitro and cell-based assays?

  • Methodological Answer :

  • Assay Conditions : Ensure consistent buffer composition (e.g., Mg²⁺ concentration for GPCR stability) and cell line selection (e.g., HEK293 vs. primary neurons) .
  • Membrane Permeability : Test compound permeability using Caco-2 cells or PAMPA assays; low permeability may explain reduced efficacy in cellular models .
  • Metabolite Interference : Screen for active metabolites via LC-MS/MS in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.